molecular formula C17H18N2 B2493822 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine CAS No. 203394-22-3

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine

Cat. No. B2493822
CAS RN: 203394-22-3
M. Wt: 250.345
InChI Key: XOLSJOJSKGCNDN-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine is a compound related to the indole alkaloid family, which includes a wide range of naturally occurring and synthetically derived substances. Indole and its derivatives are of significant interest due to their complex molecular architecture and biological activities, inspiring chemists to develop new methods for their synthesis (Taber & Tirunahari, 2011).

Synthesis Analysis

The synthesis of 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine involves multiple steps, starting from the construction of the indole core followed by the introduction of the 4-methylphenyl group. Various strategies for indole synthesis have been classified, such as the Fischer, Bartoli, and Madelung syntheses, each providing a unique approach to constructing the indole nucleus and further functionalization (Taber & Tirunahari, 2011).

Scientific Research Applications

  • Antimicrobial Activity :

    • A study synthesized novel derivatives of 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal species. The compounds displayed significant activity, suggesting potential as antimicrobial agents (Kumbhare et al., 2013).
    • Another research created 1‐(1H‐Indol‐3‐yl)ethanamine derivatives that were tested as efflux pump inhibitors against Staphylococcus aureus, showing potential in restoring antibacterial activity of certain antibiotics (Héquet et al., 2014).
  • Catalytic and Chemical Applications :

    • Synthesis of rare-earth metal amido complexes using 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine showed promising results in catalytic activities, especially in the hydrophosphonylation of aldehydes and ketones (Yang et al., 2014).
    • Novel imines of tryptamine, including N-cyclohexylidene-2(1H-indol-3-yl) ethanamine, demonstrated significant antimicrobial activity, indicating potential in pharmaceutical synthesis (Rajeswari & Santhi, 2019).
  • Anticancer Activity :

    • A study on the synthesis of piperazine-2,6-dione and its derivatives, including 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, found that some compounds exhibited good anticancer activity against various cancer cell lines (Kumar et al., 2013).
  • DNA Interaction and Pharmacological Studies :

    • Cu(II) complexes of ligands derived from 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine showed DNA binding properties and nuclease activity, indicating potential in DNA interaction studies (Kumar et al., 2012).
    • Pharmacological evaluation of indole-derived thiourea compounds showed potential activity in the central nervous system, including antinociceptive and anti-inflammatory actions (Szulczyk et al., 2019).

properties

IUPAC Name

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-6-8-13(9-7-12)15(10-18)16-11-19-17-5-3-2-4-14(16)17/h2-9,11,15,19H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLSJOJSKGCNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine

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